molecular formula C12H10BrFN2O2 B2376778 4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile CAS No. 2128574-17-2

4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile

Cat. No.: B2376778
CAS No.: 2128574-17-2
M. Wt: 313.126
InChI Key: FKTCOJZTBYKOAH-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile is a chemical compound with the empirical formula C11H11BrFNO2 It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile typically involves the reaction of 3-bromo-5-fluorobenzoyl chloride with morpholine-3-carbonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets in the body. Studies focus on its pharmacokinetics, toxicity, and efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, that require specific chemical functionalities provided by the bromine and fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-4-fluorobenzoyl)morpholine
  • 4-(4-Bromo-2-fluorobenzyl)morpholine
  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine

Uniqueness

4-(3-Bromo-5-fluorobenzoyl)morpholine-3-carbonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the benzoyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(3-bromo-5-fluorobenzoyl)morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2/c13-9-3-8(4-10(14)5-9)12(17)16-1-2-18-7-11(16)6-15/h3-5,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTCOJZTBYKOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CC(=C2)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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